

# Rehmaionoside B vs Rehmaionoside A comparison

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## Compound Focus: Rehmaionoside B

CAS No.: 104056-83-9

Cat. No.: S640531

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## Chemical Structure & Identification

The table below summarizes the key structural and identification data for both compounds.

Characteristic	Rehmaionoside A	Rehmaionoside B
Molecular Formula	C <sub>19</sub> H <sub>34</sub> O <sub>8</sub> [1]	C <sub>19</sub> H <sub>34</sub> O <sub>8</sub> [1] [2]
Molecular Weight	396.23 g/mol (calculated from formula)	396.23 g/mol (calculated from formula)
Classification	Ionone glucoside [3]	Ionone glucoside [3]
Structural Relationship	Isomers [1]	Isomers [1]
MS/MS Fragments (Positive Ion Mode)	[M+Na] <sup>+</sup> m/z 413.2149; key fragments: m/z 211.1692, 193.1592, 175.1484 [1]	[M+Na] <sup>+</sup> m/z 413.2149; key fragments: m/z 211.1692, 193.1592, 175.1484 [1]
Identification Workflow	UHPLC-MS/MS; molecular formula prediction via software (e.g.,	UHPLC-MS/MS; molecular formula prediction via software (e.g.,

Characteristic	Rehmaionoside A	Rehmaionoside B
	MassHunter); structural inference based on fragmentation patterns and literature [1]	MassHunter); structural inference based on fragmentation patterns and literature [1]

## Pharmacological Activity & Experimental Data

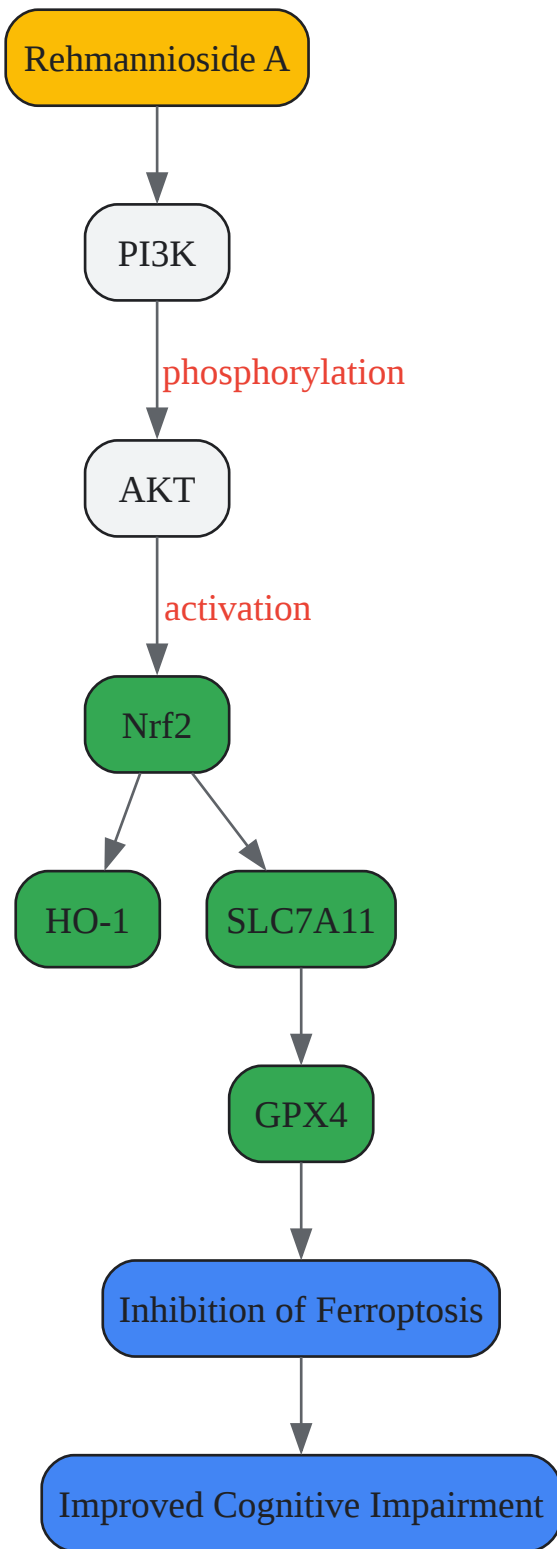
While both compounds are recognized as constituents of *Rehmannia glutinosa*, detailed biological studies retrieved focus on Rehmaionoside A.

### Rehmaionoside A: Neuroprotection in Cerebral Ischemia

A 2022 study provides robust experimental data on the mechanism of Rehmannioside A in improving cognitive impairment after cerebral ischemia [4].

- **Experimental Protocol:**
  - **In Vivo Model:** Rats subjected to Middle Cerebral Artery Occlusion and Reperfusion (MCAO) to induce cerebral ischemia. Rehmannioside A (80 mg/kg) was administered via intraperitoneal injection [4].
  - **In Vitro Model:** Human SH-SY5Y neuroblastoma cells exposed to H<sub>2</sub>O<sub>2</sub> to induce oxidative stress. Cells were treated with Rehmannioside A (80 μM) [4].
  - **Key Assessments:** Cerebral infarct volume (TTC staining), neurological deficit scores (Garcia score), learning and memory (Morris water maze), cell viability (CCK-8/LDH assay), and biochemical analysis of oxidative stress markers (SOD, MDA, GSH, ROS). Protein levels in key signaling pathways were examined by western blotting [4].
- **Proposed Signaling Pathway:** The study concluded that Rehmannioside A exerts its effects by activating the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathways, thereby inhibiting oxidative stress and ferroptosis (a type of iron-dependent programmed cell death) [4].

The following diagram illustrates this mechanism based on the experimental data:



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## Rehmannioside B: Research Status

The search results do not contain specific experimental data or detailed pharmacological studies on **Rehmaionoside B**. Its identification is reported alongside Rehmaionoside A as an isomeric ionone glucoside found in *Rehmannia glutinosa* [1] [3].

## Analytical Methodologies

The identification and comparison of these compounds rely heavily on advanced chromatographic and spectrometric techniques:

- **UHPLC-MS/MS:** The primary method for separation and characterization. Compounds are identified based on accurate mass measurement ( $[M+Na]^+$  ion at  $m/z$  413.2149) and their characteristic fragmentation patterns, which involve the loss of a glucose unit (162 Da) and subsequent losses of water molecules [1] [5].
- **Multivariate Statistical Analysis:** Used in comparative studies to identify these compounds as key chemical markers that distinguish between different processed forms of *Rehmanniae Radix* (e.g., dried vs. prepared) [6].

## Summary and Research Outlook

In summary, Rehmaionoside A and B are isomeric compounds with distinct pharmacological research profiles:

Aspect	Rehmaionoside A	Rehmaionoside B
<b>Structural Data</b>	Well-defined as an ionone glucoside isomer.	Well-defined as an ionone glucoside isomer.
<b>Pharmacological Data</b>	Robust data available; demonstrated neuroprotective effects via specific anti-ferroptosis pathways.	Limited public data; bioactivity and mechanisms remain largely uncharacterized.
<b>Research Status</b>	Extensively studied with a clear experimental model and proposed mechanism.	Recognized as a constituent, but a significant gap exists in biological activity studies.

The most substantial difference lies in the depth of pharmacological investigation. **Rehmaionoside A** has a defined neuroprotective role, while **Rehmaionoside B** presents a significant opportunity for future research to elucidate its potential biological activities and mechanisms of action.

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